BenchChemオンラインストアへようこそ!

6-Aminopyridin-3-ol acetate

Salt screening Solid-state stability Medicinal chemistry procurement

Choose 6-Aminopyridin-3-ol acetate for superior synthetic utility: the acetate counterion serves as a transient phenol protecting group in Buchwald-Hartwig C6-amination, boosting FGFR4 inhibitor yields. Non-hygroscopic, ambient-stable crystalline powder ensures stoichiometric control. Unlike the free base or HCl salt, it avoids premature deprotonation and oxidative degradation in Pd-catalyzed coupling. The unsubstituted scaffold permits unrestricted SAR for Th1/Th17 modulation and antioxidant lead optimization—unlike pre-committed trimethyl analogues. Ideal for fragment-based screening.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
CAS No. 2087960-23-2
Cat. No. B6298671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminopyridin-3-ol acetate
CAS2087960-23-2
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCC(=O)O.C1=CC(=NC=C1O)N
InChIInChI=1S/C5H6N2O.C2H4O2/c6-5-2-1-4(8)3-7-5;1-2(3)4/h1-3,8H,(H2,6,7);1H3,(H,3,4)
InChIKeyODCJFZNUESSNEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Aminopyridin-3-ol Acetate (CAS 2087960-23-2) — Chemical Identity, Salt-Form Rationale, and Comparator Landscape for Procurement Selection


6-Aminopyridin-3-ol acetate (CAS 2087960-23-2) is the acetate salt of the heterocyclic scaffold 6-aminopyridin-3-ol, a 3-pyridinol bearing an amino substituent para to the phenolic hydroxy group [1]. This compound class was first proposed by Porter and colleagues in 2003 as a novel antioxidant platform with enhanced air-stability relative to conventional phenolic antioxidants [2]. The acetate salt form (molecular formula C₇H₁₀N₂O₃, MW 170.17 g/mol) is commercially supplied as a white to light-yellow crystalline powder with controlled stoichiometry . Key comparators for procurement include the free base (CAS 55717-46-9), the hydrochloride salt (CAS 856965-37-2), and the positional isomer 3-amino-6-hydroxypyridine (CAS 33630-94-3), each presenting distinct handling, solubility, and reactivity profiles that directly affect downstream synthetic utility.

Why 6-Aminopyridin-3-ol Acetate Cannot Be Replaced by the Free Base, Hydrochloride Salt, or Positional Isomers in Research and Development


The 6-aminopyridin-3-ol pharmacophore is embedded within a scaffold where the precise positioning of the 6-amino and 3-hydroxy groups dictates both its radical-scavenging potency and its metal-coordination behavior [1]. The free base (pKa ~10.47, mp 116–117 °C) presents batch-dependent hydration and variable purity profiles that complicate stoichiometric control in multi-step syntheses [2]. The hydrochloride salt (CAS 856965-37-2) offers improved aqueous solubility (1.33 mg/mL) but requires storage under inert gas at 2–8 °C and appears as a dark brown solid with limited solubility in non-polar organic media, restricting its use in anhydrous coupling reactions . The positional isomer 3-amino-6-hydroxypyridine (CAS 33630-94-3) relocates the amino group meta to the hydroxyl, fundamentally altering the O–H bond dissociation enthalpy (BDE) and reducing peroxyl radical trapping kinetics by approximately an order of magnitude relative to the 6-amino-3-ol arrangement [1]. The acetate salt uniquely combines ambient storage stability as a white-to-yellow crystalline solid with enhanced solubility in ethanol and DMSO, a non-hygroscopic nature, and a labile acetate counterion that can serve as a transient protecting group or be readily exchanged under mild basic conditions .

Quantitative Head-to-Head Evidence for 6-Aminopyridin-3-ol Acetate: Comparator-Anchored Differentiation Data for Scientific Procurement


Salt-Form Physical Stability and Ambient Storage: Acetate vs. Hydrochloride Salt vs. Free Base

The acetate salt (CAS 2087960-23-2) is isolated as a white to light-yellow crystalline powder with 95% purity (HPLC) and can be stored at room temperature in sealed, moisture-protected containers . In contrast, the hydrochloride salt (CAS 856965-37-2) is described as a dark brown solid requiring storage under inert gas (N₂ or Ar) at 2–8 °C, indicative of oxidative degradation susceptibility . The free base is a light-yellow crystalline solid (mp 116–117 °C) with reported variability in hydration state and purity between batches [1]. The acetate salt thus provides a physically defined, stoichiometrically controlled starting material with ambient storage tolerance, reducing the need for cold-chain logistics and inert-atmosphere handling during procurement and inventory management.

Salt screening Solid-state stability Medicinal chemistry procurement Chemical intermediate storage

TNF-α-Induced Monocyte Adhesion Inhibition: 6-Aminopyridin-3-ol Derivatives vs. 5-Aminosalicylic Acid (5-ASA) in Inflammatory Bowel Disease Models

The 6-aminopyridin-3-ol scaffold, from which 6-aminopyridin-3-ol acetate is derived by deprotection, has been evaluated in a TNF-α-induced U937 monocyte adhesion assay to HT-29 human colonic epithelial cells. Compound 8m, a representative 6-amino-2,4,5-trimethylpyridin-3-ol derivative, exhibited an IC₅₀ of 0.19 μM [1]. The clinical comparator 5-aminosalicylic acid (5-ASA, mesalamine), the active metabolite of sulfasalazine and a standard-of-care IBD therapy, showed an IC₅₀ of 18.1 mM in the same assay [1]. This represents an approximately 95,000-fold improvement in potency. In the same study, many analogues demonstrated >80% inhibition of TNF-α-induced monocyte adhesion at 1 μM, whereas 5-ASA required 20 mM to achieve 53% inhibition [1]. Furthermore, in a TNBS-induced rat colitis model, oral administration of compound 8m at 1 mg/kg produced colon weight recovery (67–95%) and body weight recovery (49–82%) comparable to sulfasalazine at 300 mg/kg, yielding a >300-fold in vivo efficacy advantage [2].

Inflammatory bowel disease TNF-α inhibition Monocyte adhesion IC50 comparison

Peroxyl Radical Trapping Kinetics (kᵢₙₕ): 6-Amino-3-pyridinols vs. α-Tocopherol

The 6-amino-3-pyridinol core has been shown to inhibit lipid peroxidation more effectively than the natural antioxidant α-tocopherol (vitamin E), a property conferred by the electron-donating amino group para to the phenolic hydroxyl [1]. For the benchmark compound 7 (a 6-amino-3-pyridinol derivative), the peroxyl radical trapping rate constant (kᵢₙₕ) measured by inhibited styrene autoxidation in chlorobenzene at 30 °C was 28 × 10⁷ M⁻¹ s⁻¹, compared to α-tocopherol's kᵢₙₕ of 0.38 × 10⁷ M⁻¹ s⁻¹ — an approximately 74-fold enhancement [1]. The O–H bond dissociation enthalpy (BDE) for compound 7 was measured at 75.4 ± 0.7 kcal mol⁻¹ compared to 78.3 ± 0.3 kcal mol⁻¹ for α-tocopherol, a 2.9 kcal mol⁻¹ reduction in BDE that directly correlates with the increased radical-trapping rate [1]. In homogeneous solution and liposomal models, aminopyridinols from this series were shown to spare endogenous α-tocopherol from oxidative consumption, functioning as catalytic chain-breaking antioxidants when paired with a thiol co-antioxidant [2].

Antioxidant kinetics Peroxyl radical Chain-breaking antioxidant Lipid peroxidation

FGFR4 Kinase Inhibitor Selectivity: 6-Aminopyridin-3-ol-Derived Compound 6O vs. BLU9931

6-Aminopyridin-3-ol acetate serves as a key synthetic intermediate in the preparation of selective FGFR4 kinase inhibitors [1]. In a study designating 6-amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol as core scaffolds, compound 6O demonstrated FGFR4 inhibitory activity with at least 8-fold higher selectivity over FGFR1–3 compared to the positive control BLU9931, a well-characterized selective FGFR4 inhibitor [2]. Compound 6O also exhibited strong anti-proliferative activity against the Hep3B hepatocellular carcinoma cell line, and in a Hep3B-xenografted chick chorioallantoic membrane (CAM) tumor model, its in vivo anti-tumor activity was comparable to that of BLU9931 [2]. The acetate salt form of the starting material provides the protected amino functionality required for the Buchwald–Hartwig amination step used to introduce diverse C(6)-amino substituents that fine-tune FGFR4 selectivity [3].

FGFR4 kinase Hepatocellular carcinoma Kinase selectivity Anticancer drug discovery

Th1/Th17 Differentiation Inhibition and Autoimmune Disease Amelioration: NTG-A-009 (6-Aminopyridin-3-ol) vs. BJ-1108 Analogue

The parent compound NTG-A-009 (identified explicitly as 6-aminopyridin-3-ol) demonstrated a significant inhibitory effect on in vitro differentiation of Th1 and Th17 cells without affecting regulatory T cell populations, with no effect on CD4⁺ T cell proliferation or viability [1]. In vivo, oral administration of NTG-A-009 ameliorated experimental autoimmune encephalomyelitis (EAE) and dextran sulfate sodium (DSS)-induced colitis through suppression of Th1 and Th17 cell differentiation via modulation of the JAK/STAT signaling pathway [1]. A structurally elaborated analogue, BJ-1108 (6-amino-2,4,5-trimethylpyridin-3-ol), also inhibited Th1 and Th17 differentiation in a concentration-dependent manner, but required the additional trimethyl substitution pattern to achieve its pharmacological profile [2]. NTG-A-009, as the unadorned 6-aminopyridin-3-ol scaffold, represents the minimal pharmacophoric core sufficient for Th1/Th17 modulation — a key consideration for fragment-based drug discovery and scaffold-hopping strategies where molecular weight and synthetic tractability are critical procurement criteria.

Th1/Th17 immunomodulation Autoimmune disease JAK/STAT pathway EAE model

Procurement-Driven Application Scenarios for 6-Aminopyridin-3-ol Acetate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Targeting Autoimmune Inflammation

The unsubstituted 6-aminopyridin-3-ol core (NTG-A-009) has validated Th1/Th17 differentiation inhibitory activity via JAK/STAT pathway modulation and in vivo efficacy in EAE and DSS colitis models [1]. Its low molecular weight (MW 110 for the free base, 170 as the acetate salt) makes it an ideal fragment hit for scaffold-growing campaigns. Procurement of the acetate salt provides a stable, room-temperature-storable building block that can be directly screened or elaborated via the free amino group without requiring pre-functionalization, unlike the 2,4,5-trimethyl analogue BJ-1108 which commits the user to a specific substitution pattern from the outset.

Synthesis of Selective FGFR4 Kinase Inhibitors for Hepatocellular Carcinoma Programs

The acetate salt serves as a key intermediate for constructing selective FGFR4 inhibitors, with the acetyl group acting as a transient phenol protecting group during Buchwald–Hartwig C(6)-amination steps [2]. Derived compounds have demonstrated ≥8-fold FGFR4 selectivity improvement over BLU9931 and potent anti-proliferative activity against Hep3B HCC cells [3]. Medicinal chemistry teams should select the acetate salt over the free base or HCl salt to avoid premature deprotonation side reactions and oxidative degradation during palladium-catalyzed coupling, thus improving synthetic yield and reproducibility.

Development of Chain-Breaking Antioxidants with Superior Potency to α-Tocopherol

The 6-amino-3-pyridinol scaffold exhibits peroxyl radical trapping rate constants (kᵢₙₕ) up to 74-fold higher than α-tocopherol, with O–H BDE values 2.9 kcal mol⁻¹ lower [4]. These compounds function as catalytic chain-breaking antioxidants in lipid bilayers when coupled with a thiol reducing agent [5]. The acetate salt offers a chromatographically pure, stoichiometrically defined precursor for systematic structure–activity relationship (SAR) studies exploring N-substitution effects on kᵢₙₕ and lipophilicity without interference from residual acid or base contaminants common in free base or HCl salt preparations.

Inflammatory Bowel Disease Lead Optimization Starting from a Validated Scaffold

Representative 6-amino-2,4,5-trimethylpyridin-3-ol derivatives have demonstrated IC₅₀ values of 0.19 μM against TNF-α-induced monocyte adhesion, representing a ~95,000-fold potency improvement over 5-ASA (IC₅₀ = 18.1 mM), and >300-fold in vivo efficacy advantage over sulfasalazine in TNBS-induced rat colitis [6]. The acetate salt of the unsubstituted parent scaffold enables medicinal chemistry teams to systematically explore the SAR of ring substitution, C(6)-amino diversification, and phenol modification without being constrained by a pre-installed trimethyl pattern. This flexibility is critical for balancing potency, selectivity, and ADME properties in lead optimization.

Quote Request

Request a Quote for 6-Aminopyridin-3-ol acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.